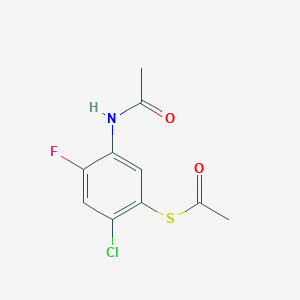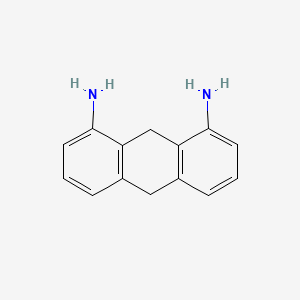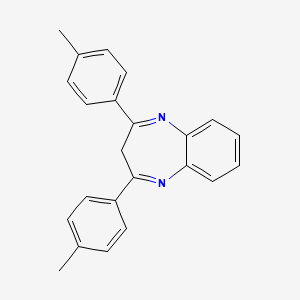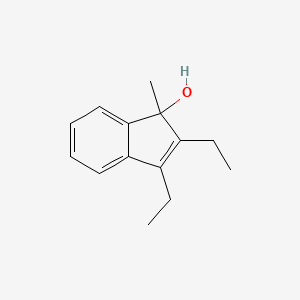
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is a synthetic organic compound characterized by its unique chemical structure, which includes an acetamido group, a chloro substituent, and a fluorine atom on a phenyl ring, along with an ethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 2-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form 2-chloro-4-fluoro-5-aminophenyl.
Acetylation: The amino group is then acetylated using acetic anhydride to form 5-acetamido-2-chloro-4-fluoroaniline.
Thioester Formation: Finally, the acetamido derivative is reacted with ethanethiol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thioester group can be oxidized to sulfoxides or sulfones, and reduced back to thiols under appropriate conditions.
Hydrolysis: The thioester bond can be hydrolyzed to yield the corresponding carboxylic acid and thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different nucleophiles replacing the chloro or fluoro groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: Carboxylic acids and thiols.
科学的研究の応用
Chemistry
In chemistry, S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving thioesterases and amidases. Its structural features make it a useful probe for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and functional group compatibility make it suitable for various industrial processes.
作用機序
The mechanism by which S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate exerts its effects involves interactions with specific molecular targets. For instance, the thioester group can undergo nucleophilic attack by enzymes, leading to the formation of enzyme-substrate complexes. The acetamido group may also participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
S-(5-Acetamido-2-chlorophenyl) ethanethioate: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
S-(5-Acetamido-4-fluorophenyl) ethanethioate: Lacks the chlorine substituent, potentially altering its chemical properties.
S-(5-Acetamido-2-chloro-4-methylphenyl) ethanethioate: Contains a methyl group instead of fluorine, which can influence its steric and electronic characteristics.
Uniqueness
S-(5-Acetamido-2-chloro-4-fluorophenyl) ethanethioate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological interactions. These substituents can modulate the compound’s electronic properties, making it distinct from its analogs.
特性
| 110127-11-2 | |
分子式 |
C10H9ClFNO2S |
分子量 |
261.70 g/mol |
IUPAC名 |
S-(5-acetamido-2-chloro-4-fluorophenyl) ethanethioate |
InChI |
InChI=1S/C10H9ClFNO2S/c1-5(14)13-9-4-10(16-6(2)15)7(11)3-8(9)12/h3-4H,1-2H3,(H,13,14) |
InChIキー |
YMVUEJBJJXYFLT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)SC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)


![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)

![4,4'-[Hexane-1,6-diylbis(oxymethylene)]di(1,3-dioxolan-2-one)](/img/no-structure.png)

![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)

